molecular formula C10H15N3O2 B8598564 6-Aminomethyl-4-ethoxy-N-methylnicotinamide

6-Aminomethyl-4-ethoxy-N-methylnicotinamide

Cat. No. B8598564
M. Wt: 209.24 g/mol
InChI Key: UVDNYOXSLQYXPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Aminomethyl-4-ethoxy-N-methylnicotinamide is a useful research compound. Its molecular formula is C10H15N3O2 and its molecular weight is 209.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Aminomethyl-4-ethoxy-N-methylnicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Aminomethyl-4-ethoxy-N-methylnicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H15N3O2

Molecular Weight

209.24 g/mol

IUPAC Name

6-(aminomethyl)-4-ethoxy-N-methylpyridine-3-carboxamide

InChI

InChI=1S/C10H15N3O2/c1-3-15-9-4-7(5-11)13-6-8(9)10(14)12-2/h4,6H,3,5,11H2,1-2H3,(H,12,14)

InChI Key

UVDNYOXSLQYXPV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=NC(=C1)CN)C(=O)NC

Origin of Product

United States

Synthesis routes and methods

Procedure details

4-Ethoxy-5-methylcarbamoylpyridin-2-ylmethyl methanesulfonate (436 mg), dissolved in abs. MeOH (7 ml), was added dropwise to a methanolic ammonia solution (7.1 ml; 7N) in a microwave vessel at RT and with stirring in the course of 10 min. After standing overnight, the solvent was stripped off and the residue was purified by means of preparative HPLC. The product-containing fractions were combined, freed from the acetonitrile and freeze-dried. The product was treated with saturated sodium chloride solution and rendered alkaline with potassium carbonate. After extraction with methylene chloride, the combined organic phases were dried with sodium sulfate, filtered and concentrated. 71 mg of the title compound were obtained.
Name
4-Ethoxy-5-methylcarbamoylpyridin-2-ylmethyl methanesulfonate
Quantity
436 mg
Type
reactant
Reaction Step One
Quantity
7.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
7 mL
Type
solvent
Reaction Step Two

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